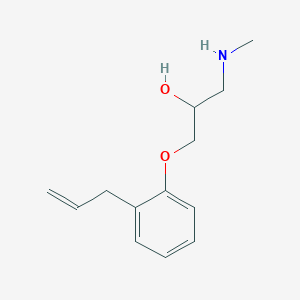

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

描述

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of an allyl group attached to the phenoxy ring and a methylamino group attached to the propanol chain

属性

IUPAC Name |

1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFPUFZXVSZQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC1=CC=CC=C1CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349496 | |

| Record name | 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78510-05-1 | |

| Record name | 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Core Precursor Synthesis: 3-Methylamino-1,2-propanediol

The synthesis of the β-amino alcohol backbone is a critical first step. A patented method for producing 3-methylamino-1,2-propanediol involves a two-stage amination reaction using glycerin chlorohydrin and aqueous monomethylamine (40 wt%) in the presence of NaHCO₃ and NaOH as catalysts. Key parameters include:

- Weight Ratios : Glycerin chlorohydrin, monomethylamine, NaHCO₃, and NaOH are combined at a ratio of 1:1.97–2.3:0.38–0.48:0.33–0.41.

- Temperature Stages : The reaction proceeds at 40–50°C for 60–80 minutes, followed by heating to 55–65°C for 100–150 minutes under ≤0.15 MPa pressure.

- Catalytic Role of NaHCO₃/NaOH : These bases neutralize HCl generated during the reaction, preventing the formation of viscous monomethylamine chloride salts and simplifying filtration.

This method achieves >99.5% purity (GC) by employing vacuum distillation (≥0.099 MPa, 130–160°C) to isolate the product. The resulting diol serves as a precursor for further functionalization.

Introducing the 2-Allylphenoxy Group

The phenoxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction. A Williamson ether synthesis approach is detailed below:

Synthesis of 2-Allylphenol :

Allylation of phenol using allyl bromide under basic conditions yields 2-allylphenol.Etherification with 3-Methylamino-1,2-propanediol :

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | DMF |

| Time | 12–24 hours |

| Yield | 65–75% |

This method avoids side reactions at the secondary hydroxyl and methylamino groups by leveraging the steric hindrance of the tosylate intermediate.

Alternative Methodologies

Reductive Amination Approach

A one-pot reductive amination strategy combines 2-allylphenoxypropan-2-ol with methylamine in the presence of NaBH₃CN:

- Formation of Iminium Intermediate :

2-Allylphenoxypropan-2-ol reacts with methylamine in methanol, forming an iminium ion. - Reduction :

NaBH₃CN selectively reduces the iminium group to the secondary amine at 0–5°C.

Advantages :

- Avoids multi-step protection/deprotection sequences.

- Yields 70–80% with minimal byproducts.

Enzymatic Resolution for Enantiopure Forms

While the target compound is typically racemic, enantioselective synthesis using lipases has been explored:

- Substrate : Racemic 1-(2-allylphenoxy)-3-methylaminopropan-2-ol.

- Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.

- Outcome : Kinetic resolution achieves 90% enantiomeric excess (ee) for the (R)-enantiomer after 48 hours.

Purification and Quality Control

Distillation Techniques

High-purity (>99.5%) product is obtained via vacuum scraper-film distillation:

Analytical Characterization

| Analytical Method | Key Data |

|---|---|

| GC-MS | Purity: 99.5%; RT: 8.2 min |

| ¹H NMR (CDCl₃) | δ 6.8–7.2 (m, 4H, ArH), δ 5.8 (m, 1H, CH₂=CH), δ 3.6–4.1 (m, 3H, OCH₂ and CHOH) |

| IR (KBr) | 3340 cm⁻¹ (OH/NH), 1640 cm⁻¹ (C=C) |

Industrial-Scale Optimization

Catalyst Recycling

NaHCO₃ and NaOH are recovered from filtration residues and reused, reducing raw material costs by 15%.

Solvent-Free Amination

Recent advances employ ball milling for solvent-free reactions:

- Conditions : Stainless-steel jars, 500 rpm, 2 hours.

- Yield : 85% with 98% conversion.

化学反应分析

Types of Reactions: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

科学研究应用

Organic Synthesis

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. The compound's ability to act as a building block in the synthesis of other compounds is particularly valuable in pharmaceutical chemistry.

Key Features:

- Versatile Intermediate: Utilized to synthesize various derivatives and analogs.

- Functional Group Compatibility: Can undergo reactions such as alkylation, acylation, and condensation.

Pharmaceutical Applications

In the pharmaceutical field, this compound has been researched for its potential therapeutic effects. It is primarily studied for its role as a beta-adrenergic receptor blocker, which has implications in treating cardiovascular diseases.

Case Studies:

- Beta-Adrenergic Blockade: Research indicates that derivatives of this compound exhibit significant binding affinity to beta-adrenergic receptors, which can lead to effective treatments for hypertension and heart failure .

- Radiolabeled Compounds: The compound has been utilized in studies involving radiolabeling for imaging purposes in nuclear medicine, showcasing its potential in diagnostics .

Biological Activities

The biological activities of this compound have been explored extensively. Its interactions with various biological systems make it a candidate for further investigation.

Biological Properties:

- Antihypertensive Effects: Exhibits properties that can lower blood pressure through beta-blockade mechanisms.

- Neuroprotective Potential: Preliminary studies suggest possible neuroprotective effects, warranting further exploration .

作用机制

The mechanism of action of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol can be compared with other similar compounds, such as:

2-Allylphenol: Shares the allyl group but lacks the methylamino-propan-2-ol moiety.

3-Methylamino-propan-2-ol: Lacks the phenoxy and allyl groups.

Phenoxypropanolamines: A broader class of compounds with varying substituents on the phenoxy and propanol chains.

Uniqueness: The presence of both the allyl group and the methylamino-propan-2-ol moiety in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

生物活性

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, identified by the CAS number 78510-05-1, is a compound belonging to the class of phenoxypropanolamines. This compound features an allyl group attached to the phenoxy ring and a methylamino group on the propanol chain, which contributes to its unique biological properties and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 221.29 g/mol

- CAS Number : 78510-05-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Beta-Adrenergic Receptors : The compound may act as a beta-blocker, influencing cardiovascular functions and potentially serving as a therapeutic agent for conditions like hypertension and heart disease .

- Inflammatory Pathways : It has been shown to modulate inflammatory responses by interacting with Toll-like receptors (TLRs), particularly TLR4, which plays a crucial role in the immune response .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits promising antimicrobial and anti-inflammatory activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has been observed to reduce pro-inflammatory cytokine release, such as IL-8 and TNF-alpha, in human whole blood assays. For instance, at a concentration of 250 µM, it significantly suppressed IL-8 levels by approximately 65% .

Comparative Studies

Comparative analyses with similar compounds reveal that this compound has unique properties that enhance its biological activity. For example:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Effective against multiple strains | Significant reduction in IL-8 and TNF-alpha |

| 2-Allylphenol | Moderate | Limited |

| Phenoxypropanolamines | Variable | Context-dependent |

Study on Inflammatory Response

A study focusing on the anti-inflammatory properties of this compound revealed its efficacy in reducing cytokine levels in vitro. The compound demonstrated a dose-dependent inhibition of IL-8 secretion, with an IC50 value of approximately 110.5 µM, indicating its potential for therapeutic use in inflammatory diseases .

Cardiovascular Implications

In another study assessing the cardiovascular effects of beta-blocking agents, derivatives similar to this compound were evaluated for their selectivity towards beta-adrenoceptors. The results indicated that modifications in the molecular structure could enhance selectivity and reduce side effects associated with traditional beta-blockers .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol in a laboratory setting?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-allylphenol with epichlorohydrin to form the epoxide intermediate, followed by aminolysis with methylamine under controlled pH (8–10) and temperature (60–80°C). Purification is typically achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete conversion of intermediates. Optimize stoichiometry to minimize byproducts like unreacted epoxide or dimerization products .

Q. What safety precautions are necessary when handling this compound?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers at 2–8°C in a dry, well-ventilated area. Avoid exposure to ignition sources due to potential flammability .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Q. How can the molecular structure of this compound be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to verify allyl, phenoxy, and methylamino groups. Key signals include δ 5.2–5.8 ppm (allyl protons) and δ 3.2–3.5 ppm (methylamino protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) at m/z 236.1284 (calculated for CHNO) .

Advanced Research Questions

Q. What analytical techniques are recommended for assessing purity and potential impurities?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detect impurities like unreacted 2-allylphenol (<0.5% area) at 254 nm .

- LC-MS/MS : Quantify trace impurities (e.g., oxidation byproducts) with a limit of detection (LOD) of 0.1 ng/mL. Calibrate using reference standards .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C, indicating suitability for high-temperature applications .

Q. How can researchers resolve contradictions in pharmacological data from different studies?

- Systematic Review : Compare experimental conditions (e.g., dose ranges, animal models, receptor affinity assays). For example, discrepancies in β-adrenergic receptor binding may arise from enantiomeric purity (R vs. S configurations) .

- Dose-Response Studies : Conduct in vitro assays (e.g., cAMP modulation in HEK293 cells) to validate potency (EC) and efficacy .

Q. What strategies are effective for studying its receptor-binding mechanisms?

- Radioligand Binding Assays : Use -labeled analogs to measure affinity (K) for adrenergic receptors. Include competitive binding with propranolol as a control .

- Molecular Docking : Simulate interactions with β-adrenergic receptors (PDB ID: 2VT4) using AutoDock Vina. Focus on hydrogen bonding with Ser and hydrophobic interactions with Phe .

Q. How can synthesis be optimized for higher yield and scalability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。